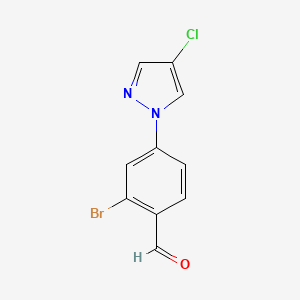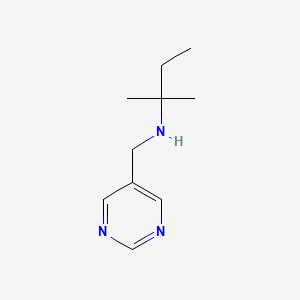
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a tertiary butyl group via a methylene bridge. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with tertiary butylamine. One common method includes the alkylation of pyrimidine with a suitable alkylating agent in the presence of a base. The reaction conditions often involve solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylbutan-2-yl)(pyrimidin-4-ylmethyl)amine
- (2-Methylbutan-2-yl)(pyrimidin-6-ylmethyl)amine
- (2-Methylbutan-2-yl)(pyridine-5-ylmethyl)amine
Uniqueness
(2-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-4-10(2,3)13-7-9-5-11-8-12-6-9/h5-6,8,13H,4,7H2,1-3H3 |
InChI Key |
QQJRTJWDWNXFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


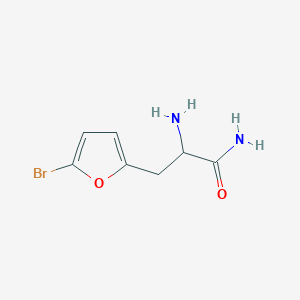
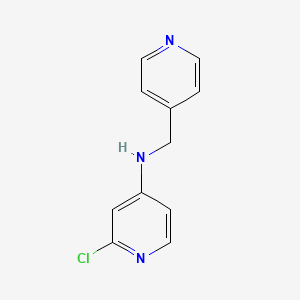
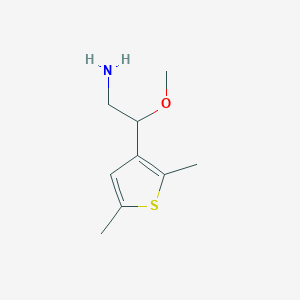

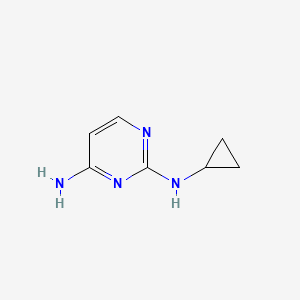
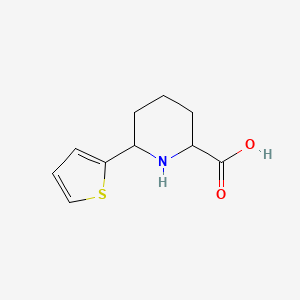
![1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13273108.png)
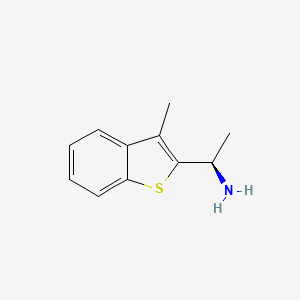


![5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273128.png)

![2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B13273137.png)
